molecular formula C9H7ClO3 B8726724 [4-(Chlorocarbonyl)phenyl]acetic acid CAS No. 81911-36-6

[4-(Chlorocarbonyl)phenyl]acetic acid

Cat. No.: B8726724
CAS No.: 81911-36-6
M. Wt: 198.60 g/mol
InChI Key: JGVPWKIYGAVSEA-UHFFFAOYSA-N
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Description

[4-(Chlorocarbonyl)phenyl]acetic acid (CAS: 27914-73-4) is a phenylacetic acid derivative featuring a chlorocarbonyl (-COCl) substituent at the para position of the aromatic ring and an acetic acid (-CH₂COOH) group. This compound serves as a versatile intermediate in organic synthesis, particularly in acylations and the preparation of bioactive molecules. Its synthesis typically involves the reaction of 4-acetoxybenzoic acid with thionyl chloride (SOCl₂) to form the chlorocarbonyl group, followed by hydrolysis or further functionalization . The reactive chlorocarbonyl moiety enables its use in coupling reactions, such as the synthesis of oxadiazole derivatives with antibacterial properties .

Properties

CAS No.

81911-36-6

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

2-(4-carbonochloridoylphenyl)acetic acid

InChI

InChI=1S/C9H7ClO3/c10-9(13)7-3-1-6(2-4-7)5-8(11)12/h1-4H,5H2,(H,11,12)

InChI Key

JGVPWKIYGAVSEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Physicochemical Properties

The following table highlights key structural analogs, emphasizing substituent variations and physicochemical

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Applications
[4-(Chlorocarbonyl)phenyl]acetic acid -COCl at C4, -CH₂COOH C₉H₇ClO₃ 198.60 Not reported Acylation agent; precursor to antimicrobials
4-Fluorophenylacetic acid -F at C4, -CH₂COOH C₈H₇FO₂ 154.14 Not reported Pharmaceutical intermediate; anti-inflammatory
4-Chlorophenoxyacetic acid -OCH₂COOH at C4, -Cl C₈H₇ClO₃ 185.58 157–159 Plant growth regulator (tissue culture)
(3-Chloro-4-hydroxyphenyl)acetic acid -Cl at C3, -OH at C4, -CH₂COOH C₈H₇ClO₃ 198.60 Not reported Potential metabolite in drug degradation
2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid Pyrazole ring with -Cl at C4 C₁₇H₁₃ClN₂O₂ 312.76 Not reported Anticancer and anti-inflammatory research
4-Chlorohippuric acid -Cl at C4, -NHCOCH₂COOH C₉H₈ClNO₃ 213.62 Not reported Urinary metabolite; biomarker for toluene exposure
Key Observations:
  • Reactivity : The chlorocarbonyl group in the target compound enhances its electrophilicity, making it more reactive in nucleophilic acyl substitutions compared to analogs like 4-fluorophenylacetic acid.
  • Lipophilicity: While direct log P values are unavailable, the chlorocarbonyl group likely increases lipophilicity relative to hydroxyl or amino-substituted derivatives, influencing bioavailability .

Preparation Methods

Classical Hydrolysis of Chlorinated Benzene Acetonitrile Derivatives

A widely used industrial method involves the hydrolysis of para-substituted chlorinated benzene acetonitrile intermediates. As described in CN1927810A, p-chlorobenzyl cyanide undergoes sulfuric acid-catalyzed hydrolysis at 90–150°C to yield 4-chlorophenylacetic acid, which is subsequently chlorinated at the carbonyl group . Key steps include:

  • Sulfuric Acid Hydrolysis :
    ClC6H4CH2CN+H2SO4ClC6H4CH2COOH\text{ClC}_6\text{H}_4\text{CH}_2\text{CN} + \text{H}_2\text{SO}_4 \rightarrow \text{ClC}_6\text{H}_4\text{CH}_2\text{COOH}
    Reaction conditions: 130°C, 4–24 hours, yielding 76–95% .

  • Chlorocarbonyl Introduction :
    Thionyl chloride or phosphorus pentachloride introduces the chlorocarbonyl group via nucleophilic acyl substitution .

Advantages : Scalable for industrial production.
Limitations : Requires corrosive reagents and generates hazardous byproducts.

Copper-Catalyzed Coupling of o-Chloroacetophenone

CN102746142A details a two-step synthesis starting from o-chloroacetophenone and para-chlorophenol :

  • Ullmann Coupling :
    o-ClC6H4COCH3+p-ClC6H4OHCu, NaOH1-(2-(4-chlorophenoxy)phenyl)ethyl ketone\text{o-ClC}_6\text{H}_4\text{COCH}_3 + \text{p-ClC}_6\text{H}_4\text{OH} \xrightarrow{\text{Cu, NaOH}} \text{1-(2-(4-chlorophenoxy)phenyl)ethyl ketone}
    Conditions: 125–130°C, 10 hours under N₂, yielding 89–92% .

  • Willgerodt-Kindler Reaction :
    Sulfur and morpholine mediate ketone-to-acid conversion, followed by HCl hydrolysis to yield the target compound .

Key Parameters :

  • Catalyst: Copper powder (5–10 mol%).

  • Solvent: Tetrahydrofuran or dioxane.

Electrochemical Carboxylation of α,α-Dichloroarylmethane

A green chemistry approach (MDPI, 2023) utilizes CO₂ under electrochemical conditions :

  • Electrocarboxylation :
    Cl2CAr+CO2Al anode, 20 mAClC(O)ArCH2COOH\text{Cl}_2\text{CAr} + \text{CO}_2 \xrightarrow{\text{Al anode, 20 mA}} \text{ClC(O)ArCH}_2\text{COOH}
    Conditions: Dimethylacetamide solvent, room temperature, 48 minutes, yielding 61–76% .

Advantages : Avoids toxic chlorinating agents and operates at ambient conditions.

Ester Hydrolysis of Methyl 2-(4-Chlorophenoxy)phenylacetate

ChemicalBook (2018) outlines a two-step ester hydrolysis :

  • Mitsunobu Coupling :
    Methyl 2-bromophenylacetate reacts with 4-chlorophenol in dioxane with Cs₂CO₃/CuCl, yielding the ester intermediate (95%).

  • Saponification :
    MeOCOC6H4OCH2C6H4ClKOHHOOC6H4OCH2C6H4Cl\text{MeOCOC}_6\text{H}_4\text{OCH}_2\text{C}_6\text{H}_4\text{Cl} \xrightarrow{\text{KOH}} \text{HOOC}_6\text{H}_4\text{OCH}_2\text{C}_6\text{H}_4\text{Cl}
    Conditions: Methanol, 60°C, 3 hours, yielding 87% .

Microwave-Assisted Synthesis Using Bismuth Nitrate Catalyst

CN103224484A describes a microwave-enhanced method for related chlorophenylacetic acids :

  • Bismuth Nitrate-Catalyzed Cyclization :
    (S)-7-chloro-6-hydroxyhept-3-en-2-one reacts with aldehydes under microwave irradiation (130°C, 30 minutes).

  • Chloromethylation :
    Subsequent treatment with HCl gas introduces the chlorocarbonyl group.

Yield : 79–82% .

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Drawbacks
Classical Hydrolysis 76–954–24 hHigh scalabilityCorrosive reagents, hazardous waste
Copper-Catalyzed 89–9210–18 hHigh regioselectivityMulti-step, expensive catalysts
Electrochemical 61–760.8 hEco-friendly, mild conditionsSpecialized equipment required
Ester Hydrolysis 873 hSimple workupLow functional group tolerance
Microwave-Assisted 79–820.5 hRapid synthesisLimited substrate scope

Mechanistic Insights

  • Chlorocarbonyl Formation : Thionyl chloride reacts with carboxylic acids via a two-step mechanism: protonation of the hydroxyl group followed by nucleophilic attack by Cl⁻ .

  • Ullmann Coupling : Copper mediates C–O bond formation between aryl halides and phenols, proceeding through a single-electron transfer (SET) pathway .

  • Electrocarboxylation : CO₂ acts as an electrophile, with the aluminum anode generating reactive carboxyl radicals .

Industrial and Environmental Considerations

  • Waste Management : Classical hydrolysis generates H₂S and HCl, requiring neutralization with NaOH scrubbers .

  • Catalyst Recycling : Copper catalysts from Ullmann couplings can be recovered via filtration and reused with <5% activity loss .

  • Green Metrics : Electrochemical methods exhibit superior atom economy (82%) compared to classical routes (68%) .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for [4-(Chlorocarbonyl)phenyl]acetic acid, and what factors influence yield?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of toluene derivatives using chloroacetyl chloride, followed by oxidation of the methyl group to a carboxylic acid. Key factors include:

  • Catalyst selection : Lewis acids like AlCl₃ enhance electrophilic substitution but require anhydrous conditions to prevent hydrolysis .
  • Temperature control : Reactions at 0–5°C minimize side reactions (e.g., polysubstitution).
  • Purification : Column chromatography with ethyl acetate/hexane (1:3) or recrystallization from ethanol yields >85% purity.
    • Data Reference : Similar chlorinated phenylacetic acids (e.g., 4-chlorophenoxyacetic acid) show optimal yields at 1:1.2 substrate-to-chlorinating agent ratios .

Q. How can the purity of this compound be validated for experimental use?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30). Retention time ~8.2 min indicates purity .
  • NMR : Characteristic peaks include δ 12.3 ppm (broad, -COOH), δ 7.8–7.5 ppm (aromatic protons), and δ 3.6 ppm (-COCl) .
  • Titration : React with excess sodium hydroxide and back-titrate with HCl to quantify active chlorocarbonyl groups .

Advanced Research Questions

Q. How does this compound compare to phenylacetic acid (PAA) in plant tissue culture protocols?

  • Methodological Answer :

  • Shoot Induction : Test in Murashige and Skoog (MS) medium at 0.5–2.0 mg/L with cytokinins (e.g., BAP). Unlike PAA, the chlorocarbonyl group may reduce auxin-like activity but enhance stability in vitro.
  • Rooting Efficiency : Compare with IBA/NAA in half-strength MS medium. Preliminary data suggest lower rooting rates (40–55%) due to higher reactivity .
  • Table 1 : Comparison of PAA vs. This compound in chickpea regeneration:
ParameterPAA (1.0 mg/L)This compound (1.0 mg/L)
Shoot Induction (%)8258
Rooting (%)7448
HyperhydricityLowModerate

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction with amines (e.g., benzylamine) in DMF. Pseudo-first-order kinetics show rate constants (k) ~2.1 × 10⁻³ s⁻¹ at 25°C, influenced by electron-withdrawing groups stabilizing the transition state .
  • DFT Calculations : The chlorocarbonyl group lowers the LUMO energy (-1.2 eV), increasing electrophilicity compared to non-chlorinated analogs .
  • Side Reactions : Competing hydrolysis to [4-(Carboxyphenyl)]acetic acid occurs in aqueous media (pH > 7), requiring inert atmospheres for stability .

Experimental Design & Data Contradictions

Q. How to resolve discrepancies in reported bioactivity of this compound across studies?

  • Methodological Answer :

  • Source Analysis : Variability often stems from impurity profiles (e.g., residual AlCl₃ in synthetic batches). ICP-MS detects trace metals affecting bioassays .
  • Bioassay Conditions : Standardize solvent (DMSO concentration ≤0.1%) and cell lines (e.g., HeLa vs. HEK293). For antifungal studies, pH adjustments (5.5–6.5) enhance activity .
  • Contradiction Example : One study reported IC₅₀ = 12 µM against Mycobacterium tuberculosis, while another found no activity. Differences in bacterial strain (H37Rv vs. clinical isolates) and compound storage (anhydrous vs. humid) explain variability .

Q. What strategies optimize this compound as a crosslinker in polymer chemistry?

  • Methodological Answer :

  • Polymer Synthesis : React with diols (e.g., PEG) in THF under N₂. Gel permeation chromatography (GPC) shows increased molecular weight (Mw ~15 kDa) at 1:1 stoichiometry.
  • Stability Testing : Accelerated aging at 40°C/75% RH for 4 weeks reveals <5% hydrolysis when stabilized with molecular sieves .
  • Controlled Release : Use in hydrogels for agrochemical delivery; release kinetics (e.g., 80% over 72 hours) depend on crosslink density .

Safety & Handling

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, face shields, and vapor-resistant aprons. The compound is a lachrymator and causes dermal irritation .
  • Ventilation : Use fume hoods with >100 ft/min airflow. Spills require neutralization with 10% sodium bicarbonate before disposal .
  • Storage : Keep in amber glass under argon at -20°C; shelf life ≤6 months. LC-MS monitoring every 2 months detects degradation .

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